molecular formula C16H18BrNO2S B2772909 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide CAS No. 1795085-10-7

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide

Cat. No.: B2772909
CAS No.: 1795085-10-7
M. Wt: 368.29
InChI Key: VDHWSVWUNXUWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide is an organic compound that features a bromophenyl group, a thiophene ring, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide typically involves the following steps:

    Amidation: Formation of the amide bond between the bromophenyl group and the hydroxypropyl group.

    Thiophene Incorporation: Introduction of the thiophene ring to the hydroxypropyl group.

The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromophenyl group to a phenyl group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. The thiophene ring may participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide
  • 3-(2-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide
  • 3-(2-iodophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide

Uniqueness

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the bromophenyl group, hydroxypropyl group, and thiophene ring provides a distinct structural framework that can be exploited for various applications.

Biological Activity

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide, with a CAS number of 2097910-57-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18BrNO2SC_{19}H_{18}BrNO_2S, with a molecular weight of 436.4 g/mol. The compound contains a bromophenyl group, a hydroxy group, and a thiophene moiety, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group can engage in hydrophobic interactions with protein pockets, while the hydroxy group forms hydrogen bonds with amino acid residues. Additionally, the thiophene ring may participate in π-π stacking interactions, enhancing binding affinity and specificity towards target proteins.

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related thiophene derivatives have shown moderate to high cytotoxicity against various cancer cell lines, including TK-10 and HT-29 cells . The mechanism often involves the induction of apoptosis through mitochondrial pathways and the disruption of cellular homeostasis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain thiophene-containing compounds have demonstrated effectiveness against bacterial strains, indicating potential applications in treating infections. The specific mechanisms may include disruption of bacterial cell walls or interference with metabolic pathways.

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may offer neuroprotective effects. For example, the inhibition of nitric oxide synthase by related derivatives has been linked to reduced neurotoxicity in models of neurodegenerative diseases . This suggests that this compound could be explored for therapeutic applications in neurological disorders.

Case Studies

  • Anticancer Activity : A study reported that a related compound exhibited significant growth inhibition in cultured cancer cells at concentrations as low as 10 µg/mL. The selectivity index was notably high compared to non-cancerous cells.
  • Neurotoxicity : Another investigation highlighted that derivatives showed protective effects against neurotoxicity induced by methamphetamine, suggesting potential applications in addiction treatment .

Data Table: Summary of Biological Activities

Activity Type Effect Concentration Reference
AnticancerSignificant growth inhibition10 µg/mL
AntimicrobialEffective against bacterial strainsVaries
NeuroprotectiveReduced neurotoxicityLow concentrations

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-16(20,14-7-4-10-21-14)11-18-15(19)9-8-12-5-2-3-6-13(12)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHWSVWUNXUWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.